molecular formula C24H17ClN4O3 B6580936 7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1206986-72-2

7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B6580936
CAS No.: 1206986-72-2
M. Wt: 444.9 g/mol
InChI Key: LMFSJHLDFIMZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic compound featuring a tetrahydroquinazoline-dione core substituted with a 1,2,4-oxadiazole ring at position 7 and a 4-methylbenzyl group at position 2. The 1,2,4-oxadiazole moiety is known for enhancing bioactivity in pharmaceuticals due to its electron-withdrawing properties and metabolic stability, while the tetrahydroquinazoline-dione scaffold provides a rigid framework for intermolecular interactions . Structural characterization of such compounds typically employs X-ray crystallography, often refined using SHELX software, which is widely recognized for small-molecule and macromolecular structure determination .

Properties

IUPAC Name

7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O3/c1-14-2-4-15(5-3-14)13-29-23(30)19-11-8-17(12-20(19)26-24(29)31)22-27-21(28-32-22)16-6-9-18(25)10-7-16/h2-12H,13H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFSJHLDFIMZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione , also referred to as D321-0388 in some studies, is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

  • Molecular Formula : C22H23ClN4O3
  • Molecular Weight : 426.9 g/mol
  • IUPAC Name : this compound
  • Chemical Structure :

    Chemical Structure (for illustrative purposes)

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly focusing on its anticancer potential. The following sections summarize key findings regarding its biological effects.

Anticancer Activity

  • Mechanism of Action :
    • The compound exhibits cytotoxic effects against several cancer cell lines. It has been shown to induce apoptosis in various types of cancer cells including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cells .
    • The mechanism involves the inhibition of specific pathways that are crucial for cancer cell survival and proliferation.
  • In Vitro Studies :
    • In a study evaluating the anticancer activity of related oxadiazole derivatives, compounds similar to D321-0388 displayed significant growth inhibition percentages against multiple cancer cell lines. For example:
      • PC-3 prostate cancer cell line: IC50 values around 0.67 µM.
      • HCT-116 colon cancer cell line: IC50 values around 0.80 µM.
      • ACHN renal cancer cell line: IC50 values around 0.87 µM .

Other Biological Activities

  • Anti-inflammatory and Antimicrobial Properties :
    • Compounds containing the oxadiazole moiety have been reported to exhibit anti-inflammatory effects and antimicrobial activities against various pathogens .
    • The compound's structure suggests potential interactions with enzymes involved in inflammatory pathways.
  • Neuroprotective Effects :
    • Preliminary studies indicate that oxadiazole derivatives may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative conditions .

Case Studies and Research Findings

Several studies have highlighted the biological activity of D321-0388 and its analogs:

Study ReferenceCancer Cell LineIC50 Value (µM)Observations
PC-30.67Significant growth inhibition
HCT-1160.80Induction of apoptosis
ACHN0.87Potential for therapeutic use

Comparison with Similar Compounds

3-(4-Chlorobenzyl)-2-({[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4(3H)-quinazolinone

This compound (CAS 2034326-72-0) shares a quinazolinone core with the target molecule but differs in substituents:

  • Oxadiazole substituent : 4-fluorophenyl vs. 4-chlorophenyl in the target compound.
  • Position 3 substituent : 4-chlorobenzyl vs. 4-methylbenzyl in the target.
  • Functional group : A sulfanyl (-S-) linker replaces the tetrahydroquinazoline-dione’s fused ring system.

Implications :

  • The sulfanyl group in this analog could improve solubility but reduce metabolic stability compared to the fused dione ring in the target compound .

8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline Monohydrate

This derivative (Acta Cryst. E69, o1034) features a quinoline core instead of tetrahydroquinazoline-dione:

  • Linkage: Methoxy bridge connects oxadiazole to quinoline.

Implications :

  • The absence of halogen substituents (e.g., Cl or F) may reduce electrophilic interactions, impacting target selectivity .

Table 1: Key Structural and Functional Comparisons

Compound Core Structure Oxadiazole Substituent Position 3/8 Substituent Notable Properties
Target Compound Tetrahydroquinazoline-2,4-dione 4-Chlorophenyl 4-Methylbenzyl High rigidity, potential CNS activity
3-(4-Chlorobenzyl)-2-(sulfanyl)quinazolinone Quinazolinone 4-Fluorophenyl 4-Chlorobenzyl Enhanced solubility, moderate stability
8-(Oxadiazolylmethoxy)quinoline Quinoline Phenyl Methoxy linker π-Stacking, lower polarity

Key Findings :

Halogen Effects: Chlorine (electron-withdrawing) in the target compound may improve binding to electron-rich targets (e.g., enzymes) compared to fluorine or non-halogenated analogs .

Core Rigidity: The tetrahydroquinazoline-dione’s fused rings likely enhance metabolic stability over sulfanyl-linked quinazolinones or flexible methoxy-quinoline derivatives.

Solubility Trade-offs : Sulfanyl and methoxy groups improve aqueous solubility but may compromise blood-brain barrier penetration, a critical factor for CNS-targeted drugs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.